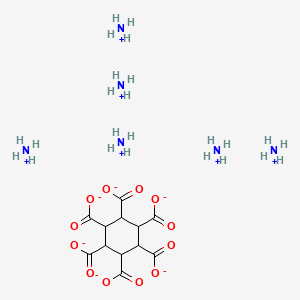
4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- involves several steps. One common synthetic route includes the reaction of 3-(methylthio)-5-phenylisothiazole with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- can be compared with other similar compounds such as:
4-Isothiazolecarbonitrile, 3-(methylthio)-5-(propylthio)-: This compound has a similar structure but with a propylthio group instead of a phenyl group.
4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)-: This compound features a methoxy group in place of the phenyl group.
The uniqueness of 4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
221006-20-8 |
|---|---|
Molecular Formula |
C11H8N2S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
3-methylsulfanyl-5-phenyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H8N2S2/c1-14-11-9(7-12)10(15-13-11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
ZPMLIDDJACUALQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC(=C1C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)




